molecular formula C13H12IN5O B10902109 4-iodo-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10902109
M. Wt: 381.17 g/mol
InChI Key: FRSAXBNEXBLMRD-UHFFFAOYSA-N
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Description

4-IODO-1-METHYL-N~5~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-1-METHYL-N~5~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Iodination: Introduction of the iodine atom at the 4-position of the pyrazole ring using an iodinating agent such as iodine or N-iodosuccinimide (NIS).

    Benzimidazole attachment: Coupling of the benzimidazole moiety to the pyrazole ring through a suitable linker, often involving amide bond formation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzimidazole ring.

    Reduction: Reduction reactions could target the iodine substituent or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the iodine position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN~3~) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or a modulator of biological pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-5-carboxamide: Lacks the iodine and benzimidazole substituents.

    4-Iodo-1H-pyrazole: Lacks the methyl and benzimidazole substituents.

    1-Methyl-1H-benzimidazole: Lacks the pyrazole ring.

Uniqueness

The uniqueness of 4-IODO-1-METHYL-N~5~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H12IN5O

Molecular Weight

381.17 g/mol

IUPAC Name

4-iodo-2-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H12IN5O/c1-18-10-6-4-3-5-9(10)16-13(18)17-12(20)11-8(14)7-15-19(11)2/h3-7H,1-2H3,(H,16,17,20)

InChI Key

FRSAXBNEXBLMRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=NN3C)I

Origin of Product

United States

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